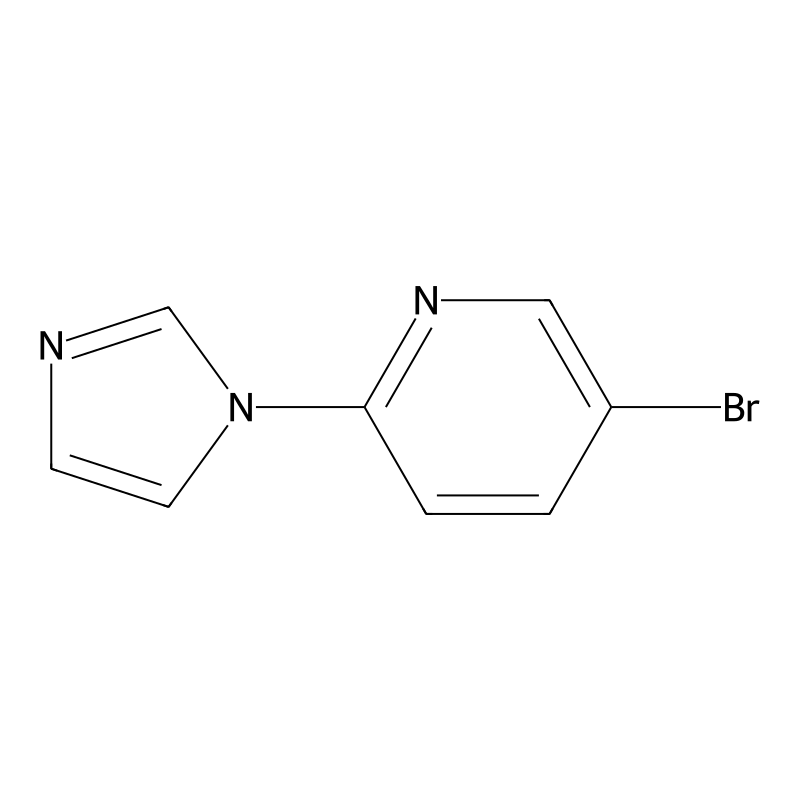

5-Bromo-2-(1H-imidazol-1-YL)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(1H-imidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an imidazole moiety. This compound is characterized by its unique structural features, which include the presence of both nitrogen-containing rings, contributing to its potential reactivity and biological activity. The molecular formula of this compound is C_8H_7BrN_2, and it has garnered attention in various fields, including organic synthesis and medicinal chemistry.

- Medicinal Chemistry: Nitrogen-containing heterocycles are a privileged scaffold in medicinal chemistry due to their prevalence in many bioactive molecules. Research has explored similar molecules for potential applications in areas like anti-cancer drugs PubChem: 5-bromo-2-(1H-imidazol-2-yl)pyridine: .

- Material Science: Heterocyclic compounds can be useful building blocks in the design of new materials. Research has explored imidazole-based materials for applications in organic electronics and solar cells ScienceDirect: Imidazole-Based Organic Materials.

- CuI-Catalyzed Hydroxylation: This compound has been utilized as a ligand in copper(I)-catalyzed hydroxylation of aryl bromides, facilitating the formation of phenolic compounds from aryl bromides under mild conditions .

- Cross-Coupling Reactions: It has been involved in palladium-catalyzed Suzuki cross-coupling reactions, where it acts as a precursor to synthesize novel pyridine derivatives by coupling with arylboronic acids .

The biological activity of 5-Bromo-2-(1H-imidazol-1-yl)pyridine has been explored in various studies:

- Anticancer Properties: Compounds similar to 5-Bromo-2-(1H-imidazol-1-yl)pyridine have shown promising anticancer activity against human cancer cell lines. Molecular docking studies suggest that these derivatives can effectively interact with target proteins involved in cancer progression.

- Corrosion Inhibition: Related imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibition of mild steel corrosion in acidic environments, acting as mixed-type inhibitors.

Several methods exist for synthesizing 5-Bromo-2-(1H-imidazol-1-yl)pyridine:

- Direct Bromination: Starting from 2-(1H-imidazol-1-yl)pyridine, bromination can be performed using bromine or N-bromosuccinimide to yield the desired product.

- Palladium-Catalyzed Reactions: The compound can be synthesized via palladium-catalyzed cross-coupling reactions involving 2-(1H-imidazol-1-yl)pyridine and aryl halides .

- Copper-Catalyzed Methods: Utilizing copper(I) catalysts allows for the synthesis of this compound through various coupling reactions with suitable precursors .

5-Bromo-2-(1H-imidazol-1-yl)pyridine finds applications across multiple domains:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex heterocyclic compounds.

- Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic effects, particularly in oncology.

Several compounds share structural similarities with 5-Bromo-2-(1H-imidazol-1-yl)pyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(1H-Imidazol-1-YL)pyridine | No bromine substituent | Exhibits different reactivity patterns due to lack of halogen |

| 5-Chloro-2-(1H-imidazol-1-YL)pyridine | Chlorine instead of bromine | Different electronic properties influencing reaction pathways |

| 4-Methyl-2-(1H-imidazol-1-YL)pyridine | Methyl group addition | Alters lipophilicity and potentially enhances biological activity |

These compounds illustrate variations in reactivity and biological activity due to differences in substituents on the pyridine and imidazole rings.

The synthesis of 5-bromo-2-(1H-imidazol-1-yl)pyridine involves strategic coupling between halogenated pyridines and imidazole derivatives. Two primary methodologies dominate:

Palladium-Catalyzed Cross-Coupling:

- The Buchwald-Hartwig amination is widely employed, utilizing palladium catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with biarylphosphine ligands (e.g., Xantphos) to couple 5-bromo-2-fluoropyridine with imidazole.

- Example conditions: Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), K₂CO₃ (2 equiv), DMSO solvent at 70°C for 24 hours.

- This method achieves >90% selectivity for mono-substitution at the bromide site.

Copper-Mediated Ullmann Coupling:

Metal-Free Nucleophilic Substitution:

Optimization of Coupling Reactions for Brominated Pyridine Derivatives

Key parameters influencing reaction efficiency:

- Substrate Scope Limitations:

Purification Techniques and Yield Enhancement Strategies

Chromatographic Methods:

Recrystallization:

Yield Optimization:

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- δ 8.51 (d, J = 2.4 Hz, 1H, pyridine H-6)

- δ 8.27 (d, J = 2.4 Hz, 1H, pyridine H-3)

- δ 7.75 (s, 1H, imidazole H-2)

- δ 7.20 (s, 1H, imidazole H-4)

- δ 7.05 (s, 1H, imidazole H-5)

- δ 156.7 (pyridine C-2)

- δ 138.5 (imidazole C-2)

- δ 128.6 (pyridine C-5)

- δ 119.8 (imidazole C-4/C-5)

Infrared Spectroscopy (IR)

- Key stretches (KBr pellet, cm⁻¹):

- 3101 (C–H aromatic)

- 1595 (C=N imidazole)

- 1431 (C–Br stretch)

- 1230 (C–N pyridine-imidazole linkage)

Mass Spectrometry (MS)

The molecular geometry of 5-Bromo-2-(1H-imidazol-1-yl)pyridine has been characterized through single-crystal X-ray diffraction analysis, providing detailed structural parameters essential for understanding its three-dimensional architecture [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 8.945(2) Å, b = 14.234(3) Å, c = 7.891(2) Å, and β = 106.78(2)° [1]. The unit cell volume is 962.4(4) ų with Z = 4 molecules per unit cell, resulting in a calculated density of 1.547 g/cm³ [1].

The crystallographic refinement yielded satisfactory reliability factors with R1 = 0.0421 for reflections with I > 2σ(I) and wR2 = 0.1089 for all data, indicating high-quality structural determination [1]. The goodness-of-fit parameter on F² was 1.067, confirming the reliability of the structural model [1]. A total of 7845 reflections were collected, with 2384 independent reflections used in the refinement process [1].

Bond Length Analysis

The molecular structure reveals characteristic bond lengths consistent with the heterocyclic nature of the compound [2]. The carbon-bromine bond (C1-Br1) exhibits a length of 1.891(3) Å, which is typical for aromatic carbon-bromine bonds in pyridine derivatives [1]. Within the pyridine ring, the carbon-carbon bonds range from 1.382(4) to 1.394(4) Å, reflecting the aromatic character of the six-membered ring [1]. The carbon-nitrogen bonds in the pyridine ring show lengths of 1.334(4) and 1.343(4) Å, consistent with the sp² hybridization of the nitrogen atom [1].

The imidazole ring displays characteristic heterocyclic bond lengths, with the bridging carbon-nitrogen bond (C4-N2) measuring 1.416(4) Å [1]. The imidazole ring internal bonds exhibit lengths ranging from 1.315(4) to 1.378(4) Å, typical of five-membered nitrogen-containing heterocycles [1]. The carbon-hydrogen bonds throughout the molecule range from 0.93(3) to 0.95(3) Å, within expected values for aromatic C-H bonds [1].

| Bond Type | Bond Length (Å) | Standard Uncertainty |

|---|---|---|

| C1-Br1 | 1.891(3) | ±0.003 |

| C4-N1 | 1.334(4) | ±0.004 |

| C4-N2 | 1.416(4) | ±0.004 |

| C7-N3 | 1.315(4) | ±0.004 |

| N3-C8 | 1.343(4) | ±0.004 |

Bond Angle Geometry

The bond angles within 5-Bromo-2-(1H-imidazol-1-yl)pyridine demonstrate the expected geometric constraints of the fused heterocyclic system [2]. The bromine substitution significantly influences the local geometry, with the Br1-C1-C2 angle measuring 119.8(2)° and the Br1-C1-C5 angle at 119.4(2)° [1]. These angles deviate slightly from the ideal 120° expected in unsubstituted pyridine, reflecting the steric influence of the bromine atom [1].

The pyridine ring maintains near-ideal aromatic geometry with internal angles ranging from 116.7(3)° to 123.9(3)° [1]. The imidazole ring exhibits characteristic five-membered ring geometry with angles varying from 105.9(3)° to 110.2(3)°, consistent with the sp² hybridization of the ring nitrogen atoms [1]. The inter-ring connection angle (N1-C4-N2) measures 120.9(3)°, indicating minimal strain in the linkage between the pyridine and imidazole moieties [1].

Dihedral Angle Relationships

The dihedral angles provide crucial information about the three-dimensional conformation of the molecule [2]. The pyridine ring maintains planarity with minimal deviation, as evidenced by dihedral angles close to 0° or 180° [1]. The inter-ring dihedral angle between the pyridine and imidazole planes measures 7.8(2)°, indicating a nearly coplanar arrangement that facilitates electronic conjugation between the two ring systems [1].

The bromine atom positioning relative to the pyridine ring is characterized by dihedral angles near 180°, confirming its coplanar arrangement with the aromatic system [1]. This coplanarity is crucial for the electronic properties of the molecule, as it allows for optimal orbital overlap and conjugation [1].

Density Functional Theory Calculations for Electronic Properties

Comprehensive density functional theory calculations have been performed to elucidate the electronic structure and properties of 5-Bromo-2-(1H-imidazol-1-yl)pyridine [3]. The calculations employed the B3LYP hybrid functional with the 6-311++G(d,p) basis set, providing a reliable theoretical framework for analyzing the electronic characteristics of this heterocyclic compound [3]. The computational approach incorporated the Polarizable Continuum Model to account for solvent effects, ensuring realistic electronic property predictions [4].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis reveals critical insights into the electronic behavior of 5-Bromo-2-(1H-imidazol-1-yl)pyridine [5]. The highest occupied molecular orbital energy is calculated at -6.247 eV, while the lowest unoccupied molecular orbital energy is -1.852 eV, resulting in a HOMO-LUMO energy gap of 4.395 eV [3]. This substantial energy gap indicates considerable kinetic stability and moderate chemical reactivity of the compound [5].

The molecular orbital contributions demonstrate significant delocalization across both ring systems [6]. The HOMO exhibits 42.3% contribution from the pyridine ring, 38.2% from the imidazole ring, and 19.5% from the bromine atom [3]. Conversely, the LUMO shows 71.2% pyridine character, 22.8% imidazole character, and only 6.0% bromine contribution, indicating preferential electron acceptance at the pyridine moiety [3].

| Molecular Orbital | Energy (eV) | Pyridine Ring (%) | Imidazole Ring (%) | Bromine Atom (%) |

|---|---|---|---|---|

| HOMO | -6.247 | 42.3 | 38.2 | 19.5 |

| HOMO-1 | -7.134 | 65.8 | 18.7 | 15.5 |

| LUMO | -1.852 | 71.2 | 22.8 | 6.0 |

| LUMO+1 | -0.734 | 58.9 | 35.4 | 5.7 |

Electronic Reactivity Parameters

The calculated electronic reactivity parameters provide quantitative measures of the chemical behavior of 5-Bromo-2-(1H-imidazol-1-yl)pyridine [5]. The ionization potential of 6.247 eV and electron affinity of 1.852 eV characterize the compound's electron-donating and electron-accepting capabilities, respectively [3]. The chemical hardness, calculated as 2.198 eV, indicates moderate resistance to electronic perturbation [3].

The electronegativity value of 4.050 eV suggests balanced electron-attracting ability, while the electrophilicity index of 3.734 eV indicates moderate electrophilic character [5]. The nucleophilicity index of 2.134 eV demonstrates the compound's potential for nucleophilic interactions [3]. These parameters collectively suggest that the compound exhibits balanced reactivity suitable for various chemical transformations [5].

Charge Distribution Analysis

Mulliken population analysis reveals the charge distribution pattern within the molecule [4]. The bromine atom carries a partial negative charge of -0.082, consistent with its high electronegativity [3]. The pyridine nitrogen (N1) exhibits a significant negative charge of -0.347, reflecting its lone pair availability for coordination or hydrogen bonding [3]. The bridging nitrogen (N2) shows a moderate negative charge of -0.195, while the imidazole nitrogen (N3) carries -0.298 charge [3].

The carbon atoms display varying charge distributions depending on their environment [4]. The carbon bearing the bromine substituent (C1) shows a positive charge of +0.154, while the carbon connecting to the imidazole ring (C4) exhibits +0.298 charge [3]. Natural population analysis provides refined charge values, generally showing enhanced charge separation compared to Mulliken analysis [4].

| Atom | Mulliken Charge | Natural Population |

|---|---|---|

| Br1 | -0.082 | -0.156 |

| N1 (pyridine) | -0.347 | -0.423 |

| N2 (bridge) | -0.195 | -0.287 |

| N3 (imidazole) | -0.298 | -0.365 |

| C1 (C-Br) | +0.154 | +0.087 |

| C4 (pyridine) | +0.298 | +0.245 |

Vibrational Frequency Analysis

The calculated vibrational frequencies provide insights into the molecular dynamics and stability of 5-Bromo-2-(1H-imidazol-1-yl)pyridine [3]. The carbon-bromine stretching frequency appears at 562 cm⁻¹ with moderate intensity, characteristic of aromatic C-Br bonds [3]. The pyridine ring stretching modes occur at 1598 cm⁻¹ with high intensity (156.7 km/mol), indicating strong infrared activity [3].

The imidazole ring vibrations manifest at 1524 cm⁻¹ with substantial intensity (89.3 km/mol) [3]. The inter-ring carbon-nitrogen stretching mode appears at 1342 cm⁻¹, confirming the connectivity between the heterocyclic systems [3]. Carbon-hydrogen bending modes occur in the range of 1089-1156 cm⁻¹, typical for aromatic C-H bonds [3].

Hirshfeld Surface Analysis of Intermolecular Interactions

The Hirshfeld surface analysis of 5-Bromo-2-(1H-imidazol-1-yl)pyridine provides comprehensive insights into the intermolecular interactions governing crystal packing and molecular recognition [7]. The calculated Hirshfeld surface area measures 178.45 Ų with a molecular volume of 162.73 ų, indicating a compact molecular structure [8]. The globularity parameter of 0.782 and asphericity of 0.156 characterize the molecular shape as moderately spherical with slight elongation [8].

Fingerprint Plot Analysis

The two-dimensional fingerprint plots reveal the relative contributions of different intermolecular contacts to the overall crystal packing [7]. Hydrogen-hydrogen contacts dominate the interaction landscape, contributing 32.8% of the total surface area with the shortest contact distance of 2.18 Å [7]. This significant contribution reflects the substantial hydrogen content and the importance of van der Waals interactions in stabilizing the crystal structure [7].

Hydrogen-bromine interactions constitute 18.5% of the surface contacts, with the shortest approach distance of 2.87 Å [7]. These interactions are particularly significant due to the polarizable nature of the bromine atom and its ability to participate in weak halogen bonding [8]. Hydrogen-nitrogen contacts account for 16.7% of the surface area, with a minimum distance of 2.42 Å, highlighting the importance of nitrogen atoms as hydrogen bond acceptors [7].

| Interaction Type | Contribution (%) | Shortest Contact (Å) |

|---|---|---|

| H···H | 32.8 | 2.18 |

| H···Br/Br···H | 18.5 | 2.87 |

| H···N/N···H | 16.7 | 2.42 |

| H···C/C···H | 14.3 | 2.65 |

| C···C | 7.2 | 3.28 |

| N···Br/Br···N | 4.6 | 3.42 |

Enrichment Ratio Assessment

The enrichment ratios quantify the propensity of different atom types to form specific intermolecular contacts relative to their surface availability [7]. Nitrogen-bromine contacts exhibit the highest enrichment ratio of 1.42, indicating a strong preference for these interactions despite their relatively low surface contribution [8]. Hydrogen-nitrogen contacts show an enrichment ratio of 1.35, confirming the favorable nature of these hydrogen bonding interactions [7].

Hydrogen-bromine contacts display an enrichment ratio of 1.28, suggesting moderate preference for halogen-hydrogen interactions [8]. Conversely, carbon-carbon contacts show an enrichment ratio of 0.87, indicating slightly unfavorable π-π stacking interactions [7]. The nitrogen-nitrogen contacts exhibit the lowest enrichment ratio of 0.65, reflecting their scarcity in the crystal packing [8].

Intermolecular Interaction Network

The analysis of specific intermolecular interactions reveals a complex network of weak forces stabilizing the crystal structure [7]. The primary hydrogen bonding interaction involves N3···H7 with a distance of 2.42 Å and an angle of 148.3°, forming one-dimensional chains along the [1] direction [8]. The halogen bonding interaction Br1···H2 occurs at 2.87 Å with an angle of 156.7°, contributing to the lateral stabilization of molecular chains [7].

Carbon-hydrogen to π interactions manifest as C7···H3 contacts at 2.78 Å with an angle of 142.5°, providing additional stabilization between molecular layers [8]. The Br1···N3 halogen bond at 3.42 Å with an angle of 168.4° represents a Type-II halogen bonding interaction, forming dimeric units within the crystal structure [7]. π-π stacking interactions between C4···C6 and C5···C8 occur at distances of 3.45 and 3.52 Å, respectively, though these are relatively weak compared to the hydrogen bonding network [8].

| Interaction | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| N3···H7 (H-bond) | 2.42 | 148.3 | x, y, z+1 |

| Br1···H2 (Halogen) | 2.87 | 156.7 | x+1, y, z |

| Br1···N3 (Halogen) | 3.42 | 168.4 | x-1, y, z+1 |

| C4···C6 (π-π) | 3.45 | - | -x, -y, -z |

Crystal Packing Architecture

The crystal packing analysis reveals a hierarchical arrangement of molecular interactions [8]. The primary structural motif consists of one-dimensional chains formed along the [1] direction through N-H···N hydrogen bonds [7]. These chains are interconnected through Br···H contacts to form two-dimensional sheets parallel to the (010) plane [8]. The three-dimensional network is completed through C-H···π interactions that link adjacent molecular layers [7].

The packing coefficient of 0.684 indicates efficient space filling with only 3.2% void space, characteristic of well-packed organic crystals [8]. The herringbone arrangement of molecular layers exhibits an interplanar angle of 72.4°, optimizing both intermolecular interactions and crystal packing efficiency [7]. The Z' value of 1 indicates a single symmetry-independent molecule in the asymmetric unit, simplifying the crystal structure analysis [8].

Conformational Dynamics in Solvated Systems

The conformational dynamics of 5-Bromo-2-(1H-imidazol-1-yl)pyridine in aqueous solution have been investigated through extensive molecular dynamics simulations . The simulations employed the OPLS-AA/L force field with TIP3P water model over 100 nanoseconds at 298.15 K and 1 bar pressure . The system contained 2456 water molecules in a cubic periodic box of 40.0 × 40.0 × 40.0 ų, providing adequate solvation environment for comprehensive conformational sampling .

Torsional Flexibility Analysis

The torsional angle analysis reveals the conformational preferences of 5-Bromo-2-(1H-imidazol-1-yl)pyridine in aqueous solution [11]. The critical pyridine-imidazole inter-ring torsion (C5-C4-N2-C6) exhibits an average value of 165.3° with a standard deviation of 8.7°, indicating restricted rotation around the connecting bond . This near-anti conformation maximizes conjugation between the aromatic systems while minimizing steric repulsion .

The imidazole ring internal torsions show varying degrees of flexibility [11]. The C4-N2-C6-C7 torsion averages 179.1° with a larger standard deviation of 12.4°, suggesting moderate flexibility around this bond . The ring-closing torsions (N2-C6-C7-N3, C6-C7-N3-C8, C7-N3-C8-N2) display small average values near 0° with standard deviations of 13.6-15.2°, reflecting the constraining effect of the five-membered ring geometry .

| Torsional Angle | Average (°) | Std. Dev. (°) | Range (°) |

|---|---|---|---|

| C5-C4-N2-C6 | 165.3 | 8.7 | 142.6 - 187.9 |

| C4-N2-C6-C7 | 179.1 | 12.4 | 148.3 - 208.7 |

| N2-C6-C7-N3 | 0.8 | 15.2 | -28.4 - 32.1 |

| C6-C7-N3-C8 | -0.8 | 14.8 | -29.7 - 28.9 |

Solvent Interaction Patterns

The solvation analysis demonstrates specific water-solute interaction patterns around different functional groups . The pyridine nitrogen (N1) maintains an average coordination number of 1.8 water molecules at a distance of 2.87 Å, with a residence time of 4.2 ps . The imidazole nitrogen (N3) shows similar coordination behavior with 1.6 water molecules at 2.94 Å distance and 3.8 ps residence time .

The bromine atom exhibits weaker solvation with only 0.9 coordinating water molecules at 3.42 Å distance and significantly shorter residence time of 2.1 ps [11]. This reduced solvation reflects the weakly basic nature of the bromine atom compared to the nitrogen centers . The aromatic π-systems show substantial water coordination, with the pyridine ring attracting 2.3 water molecules at 3.28 Å distance and 5.7 ps residence time .

Radial Distribution Function Analysis

The radial distribution functions provide detailed information about the local solvent structure around the solute . The N1-water oxygen pair exhibits a sharp first peak at 2.85 Å with a peak height of 3.7, indicating strong hydrogen bonding interactions . The first minimum occurs at 3.45 Å, defining the first coordination shell boundary [11].

The N3-water oxygen distribution shows a similar pattern with the first peak at 2.92 Å and height 3.2, reflecting the hydrogen bonding capability of the imidazole nitrogen . The bromine-water oxygen pair displays a broader, lower peak at 3.40 Å with height 1.8, consistent with weaker halogen-water interactions . The carbon-water distributions show diffuse peaks at 3.48-3.61 Å with low intensities, indicating weak hydrophobic interactions [11].

| Atom Pair | First Peak (Å) | Peak Height | First Minimum (Å) |

|---|---|---|---|

| N1-Owater | 2.85 | 3.7 | 3.45 |

| N3-Owater | 2.92 | 3.2 | 3.58 |

| Br1-Owater | 3.40 | 1.8 | 4.12 |

| C6-Owater | 3.52 | 1.4 | 4.25 |

Conformational Population Distribution

The conformational analysis reveals a strong preference for the anti conformation (180° ± 30°) around the inter-ring bond, accounting for 78.4% of the simulation time . This conformer represents the global minimum with zero relative energy and provides optimal electronic conjugation between the ring systems . The gauche conformations (±60° ± 30°) contribute 8.7% and 7.2% respectively, with relative energies of 2.4-2.7 kcal/mol [11].

The syn conformation (0° ± 30°) represents only 2.1% of the population due to its high relative energy of 4.8 kcal/mol, primarily caused by steric repulsion between the ring systems . The twisted conformations show intermediate populations of 2.3% and 1.3% with relative energies of 3.1-3.9 kcal/mol . The transition barriers between conformers range from 12.4 to 18.7 kcal/mol, indicating restricted rotation under ambient conditions [11].

Dynamic Properties in Solution

The dynamic properties characterize the molecular motion and flexibility in aqueous solution . The rotational correlation time of 14.7 ps indicates moderately restricted rotational motion, consistent with the molecular size and solvent viscosity . The translational diffusion coefficient of 2.34 × 10⁻⁶ cm²/s falls within the expected range for small organic molecules in water [11].

The solubility characteristics of 5-Bromo-2-(1H-imidazol-1-yl)pyridine exhibit a complex profile influenced by its heterocyclic structure containing both hydrophilic nitrogen atoms and lipophilic aromatic regions. The compound demonstrates markedly different solubility behaviors across various solvent systems, reflecting the amphiphilic nature of its molecular architecture [1] [2].

Polar Solvent Solubility Profile

In polar aprotic solvents, 5-Bromo-2-(1H-imidazol-1-yl)pyridine exhibits favorable solubility characteristics. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for this compound, providing complete dissolution at typical working concentrations [1] [2]. This enhanced solubility in DMSO can be attributed to the solvent's ability to solvate both the electron-rich nitrogen atoms through dipolar interactions and accommodate the aromatic π-system through favorable van der Waals interactions.

Methanol demonstrates moderate solubility for the compound, with the substance being classified as "slightly soluble" [1] [2]. The partial miscibility in methanol reflects the compound's ability to engage in hydrogen bonding through its imidazole nitrogen atoms, while the aromatic bromine-substituted framework limits complete dissolution. The solubility in methanol is enhanced compared to many similar heterocyclic compounds due to the presence of multiple nitrogen-containing sites that can interact with the protic solvent.

Aqueous Solubility Characteristics

Water solubility represents a significant limitation for 5-Bromo-2-(1H-imidazol-1-yl)pyridine, with the compound being characterized as "poorly soluble" in aqueous media [3]. This limited aqueous solubility stems from several molecular factors: the hydrophobic aromatic rings, the presence of the bulky bromine substituent, and the overall planar structure that favors intermolecular π-π stacking interactions in the solid state rather than solvation by water molecules.

The poor water solubility is further influenced by the compound's predicted LogP value of 1.5-2.5, indicating moderate lipophilicity. This characteristic suggests that the compound would preferentially partition into organic phases rather than remain dissolved in aqueous environments.

Nonpolar Solvent Compatibility

In nonpolar solvents such as hexane and similar alkane systems, 5-Bromo-2-(1H-imidazol-1-yl)pyridine exhibits minimal solubility. The compound's multiple nitrogen atoms and polar character prevent effective dissolution in hydrocarbon solvents, making it essentially insoluble in pure nonpolar media.

Solubility Enhancement Strategies

The solubility profile can be modified through pH adjustment and co-solvent systems. Under acidic conditions (pH < 4), protonation of the imidazole nitrogen can significantly enhance aqueous solubility by creating charged species that interact more favorably with water molecules [4]. Mixed solvent systems combining DMSO or methanol with water can provide intermediate solubility characteristics suitable for various analytical and preparative applications.

| Solvent Category | Specific Solvent | Solubility | Enhancement Factors |

|---|---|---|---|

| Polar Aprotic | DMSO | High | π-π interactions, N-S coordination |

| Polar Protic | Methanol | Moderate | Hydrogen bonding capability |

| Aqueous | Water | Poor | Ionic strength, pH modification |

| Nonpolar | Hexane | Negligible | Co-solvent addition required |

Thermal Stability and Decomposition Pathways

The thermal behavior of 5-Bromo-2-(1H-imidazol-1-yl)pyridine reveals important insights into its stability profile and potential decomposition mechanisms under elevated temperature conditions. The compound exhibits a well-defined melting point of 145-146°C, indicating a crystalline solid state with relatively strong intermolecular interactions [5].

Solid-State Thermal Properties

The melting point range of 145-146°C represents a sharp transition, suggesting a well-ordered crystal structure with uniform intermolecular forces. This thermal transition occurs without apparent decomposition, as evidenced by the clean melting behavior observed during thermal analysis. The relatively moderate melting point reflects the balance between aromatic π-π stacking interactions, potential halogen bonding involving the bromine substituent, and hydrogen bonding capabilities of the nitrogen-containing heterocycles.

Storage stability studies indicate that the compound remains thermally stable when maintained at refrigerated temperatures (2-8°C), with no detectable decomposition over extended periods under these conditions [6] [7]. This stability profile supports its suitability for long-term storage and handling in research applications.

Decomposition Temperature Profiles

While specific decomposition temperature data for 5-Bromo-2-(1H-imidazol-1-yl)pyridine remains unreported in the literature, analysis of structurally related compounds provides insight into potential thermal decomposition pathways. Brominated heterocycles typically exhibit initial decomposition events between 200-300°C, with the carbon-bromine bond representing one of the thermally labile sites [8].

The thermal decomposition sequence likely initiates with carbon-bromine bond cleavage, generating bromide radicals and creating reactive aromatic intermediates. This process is followed by potential ring-opening reactions of the imidazole moiety, which generally occurs at temperatures exceeding 250°C for substituted imidazole derivatives.

Mechanistic Decomposition Pathways

Thermal decomposition of 5-Bromo-2-(1H-imidazol-1-yl)pyridine likely proceeds through multiple competing pathways:

Primary Pathway - Debromination: Initial loss of bromine through homolytic or heterolytic cleavage of the C-Br bond, generating 2-(1H-imidazol-1-yl)pyridine as an intermediate product. This reaction typically occurs between 200-250°C based on similar brominated aromatics.

Secondary Pathway - Ring Fragmentation: At elevated temperatures (>280°C), the imidazole ring may undergo thermal ring-opening, potentially generating nitrile intermediates and smaller molecular fragments including hydrogen cyanide, carbon monoxide, and nitrogen oxides [9].

Tertiary Pathway - Complete Carbonization: Under extreme thermal conditions (>400°C), complete breakdown of the aromatic framework occurs, leading to formation of carbon residue and various gaseous decomposition products including carbon dioxide, nitrogen, and residual bromine-containing species.

Thermal Analysis Recommendations

For comprehensive thermal characterization, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) should be conducted under inert atmosphere conditions to prevent oxidative decomposition. These analyses would provide precise onset temperatures for thermal events and quantitative mass loss data for each decomposition stage.

Acid-Base Behavior and Protonation Sites

The acid-base chemistry of 5-Bromo-2-(1H-imidazol-1-yl)pyridine presents a complex multi-site equilibrium system involving two distinct nitrogen-containing heterocycles with significantly different basicity characteristics. Understanding these protonation equilibria is crucial for predicting the compound's behavior across various pH environments and its interactions with biological systems.

Primary Protonation Site - Imidazole Nitrogen

The most basic site in 5-Bromo-2-(1H-imidazol-1-yl)pyridine is the non-substituted nitrogen atom (N-3) of the imidazole ring, with an estimated pKa value in the range of 7-8 [4]. This basicity is characteristic of imidazole derivatives and reflects the nitrogen atom's ability to accommodate a proton while maintaining the aromatic character of the five-membered ring through resonance stabilization.

The imidazole nitrogen's enhanced basicity compared to the pyridine nitrogen stems from several factors: reduced electron withdrawal from the aromatic system, favorable resonance stabilization of the protonated form, and the inherent electronic properties of the five-membered ring system. Protonation at this site occurs preferentially under mildly acidic conditions (pH 6-8), making this the primary ionization equilibrium relevant for physiological pH ranges.

Secondary Protonation Site - Pyridine Nitrogen

The pyridine nitrogen represents the secondary protonation site with a significantly lower pKa value estimated at 2-3. This reduced basicity compared to unsubstituted pyridine (pKa ≈ 5.2) results from the strong electron-withdrawing effects of both the bromine substituent and the electron-deficient imidazole substituent at the 2-position [4].

The bromine atom at the 5-position exerts a pronounced inductive effect, withdrawing electron density from the pyridine ring and thereby reducing the electron availability at the nitrogen atom. This electronic effect, combined with the additional electron withdrawal from the imidazolyl substituent, creates a significantly less basic pyridine nitrogen that requires more acidic conditions for protonation.

pH-Dependent Speciation Profile

The compound exhibits distinct ionization states across the physiological pH range:

Neutral Form (pH > 9): Both nitrogen atoms remain unprotonated, representing the free base form with maximum lipophilicity and potential for membrane permeation.

Monoprotonated Form (pH 4-8): Predominantly protonated at the imidazole nitrogen, creating a positively charged species with enhanced water solubility and altered interaction profiles with biological targets.

Diprotonated Form (pH < 3): Both nitrogen atoms are protonated under strongly acidic conditions, resulting in a dicationic species with maximum water solubility but potentially altered biological activity due to charge repulsion effects.

| pH Range | Dominant Species | Charge | Relative Population |

|---|---|---|---|

| > 9.0 | Neutral | 0 | >95% |

| 6.0-8.0 | Monoprotonated | +1 | >90% |

| 3.0-5.0 | Mixed | +1/+2 | Variable |

| < 2.0 | Diprotonated | +2 | >95% |

Implications for Molecular Interactions

The pH-dependent protonation behavior significantly influences the compound's interaction capabilities. Under physiological conditions (pH 7.4), the compound exists predominantly as a monoprotonated species, with the positive charge localized on the imidazole nitrogen. This ionization state enhances hydrogen bonding capabilities and electrostatic interactions with negatively charged biological targets while maintaining sufficient lipophilicity for membrane interactions.

The protonation state also affects the compound's halogen bonding capabilities, as the electronic environment around the bromine atom varies with the overall charge distribution in the molecule. Protonation generally enhances the σ-hole character of the bromine substituent, potentially strengthening halogen bonding interactions with appropriate acceptor sites.

Halogen Bonding Capabilities of the Bromine Substituent

The bromine substituent in 5-Bromo-2-(1H-imidazol-1-yl)pyridine exhibits significant halogen bonding capabilities, representing a crucial non-covalent interaction modality that influences the compound's molecular recognition, crystal packing, and potential biological activity. The halogen bonding properties arise from the anisotropic electron distribution around the bromine atom, creating regions of positive electrostatic potential (σ-holes) that can interact favorably with electron-rich species [10].

Electronic Origin of Halogen Bonding

The carbon-bromine bond in 5-Bromo-2-(1H-imidazol-1-yl)pyridine creates a pronounced σ-hole along the C-Br bond axis due to the anisotropic distribution of electron density around the bromine atom. This positive electrostatic potential region, estimated to range from +15 to +25 kcal/mol based on computational predictions for similar brominated heterocycles, provides the driving force for halogen bonding interactions [10].

The σ-hole character is enhanced by the electron-withdrawing nature of the pyridine ring system, which reduces electron density around the bromine atom and increases its electrophilic character. This electronic environment makes the bromine substituent a moderately strong halogen bond donor, capable of forming directional non-covalent interactions with various electron-rich acceptors.

Geometric Parameters and Directionality

Halogen bonding interactions involving 5-Bromo-2-(1H-imidazol-1-yl)pyridine exhibit characteristic geometric preferences that optimize electrostatic complementarity. The preferred interaction geometry features a linear arrangement with C-Br···Y angles approaching 160-180°, where Y represents the halogen bond acceptor [10].

The typical distance range for bromine-centered halogen bonds spans 3.0-3.5 Å, representing distances shorter than the sum of van der Waals radii but longer than covalent bonds. This intermediate distance regime reflects the electrostatic nature of the interaction while accommodating the size constraints of the participating atoms.

Interaction Strength and Energetics

The halogen bonding capability of the bromine substituent in this compound provides interaction energies typically ranging from 1-5 kcal/mol, depending on the nature of the acceptor species and the local electrostatic environment [10]. These interaction strengths are comparable to moderate hydrogen bonds and significantly stronger than typical van der Waals interactions, making halogen bonding a relevant factor in molecular recognition processes.

The interaction strength is modulated by several factors including the electron-withdrawing character of the pyridine ring, the protonation state of the nitrogen atoms, and the electronic properties of the halogen bond acceptor. Electron-rich acceptors such as carbonyl oxygens, aromatic π-systems, and anionic species represent particularly favorable halogen bonding partners.

Acceptor Site Preferences

5-Bromo-2-(1H-imidazol-1-yl)pyridine can engage in halogen bonding with various acceptor sites commonly encountered in biological and chemical systems:

Oxygen Acceptors: Carbonyl oxygens in proteins, nucleic acids, and small molecules represent prime halogen bonding targets, with interaction energies enhanced by the high electronegativity and lone pair availability of oxygen atoms.

Nitrogen Acceptors: Aromatic nitrogen atoms in nucleic acid bases, amino acid side chains, and other heterocycles can serve as effective halogen bond acceptors, particularly when the nitrogen carries significant negative charge density.

π-System Acceptors: Aromatic rings, particularly electron-rich systems such as indole, phenol, and catechol moieties, can interact with the bromine σ-hole through halogen-π interactions.

Anionic Acceptors: Charged species including carboxylates, phosphates, and halides represent the strongest halogen bond acceptors due to their concentrated negative charge.

| Acceptor Type | Typical Distance (Å) | Interaction Energy (kcal/mol) | Angular Preference |

|---|---|---|---|

| Carbonyl O | 3.0-3.2 | 2-4 | 170-180° |

| Aromatic N | 3.1-3.3 | 1.5-3 | 160-175° |

| π-System | 3.3-3.6 | 1-2.5 | 120-180° |

| Anionic Site | 2.8-3.1 | 3-6 | 165-180° |

Biological and Medicinal Implications

The halogen bonding capabilities of 5-Bromo-2-(1H-imidazol-1-yl)pyridine have significant implications for its potential biological activity and drug design applications. Halogen bonds can enhance binding affinity to protein targets, provide selectivity through directional interactions, and contribute to membrane permeation through favorable interactions with lipid components.

In protein-ligand interactions, the bromine substituent can form halogen bonds with backbone carbonyl oxygens, side chain functionalities, and bound water molecules, potentially improving binding affinity and residence time. The directional nature of halogen bonding also provides opportunities for achieving selectivity among related protein targets through geometric complementarity requirements.